6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Medicinal chemistry Lipophilicity Metabolic stability

Choose this 6-carboxymethyl-3-cyclopropyl-triazolothiadiazine (CAS 1017485-60-7) for programs requiring metabolic stability superior to 3-propyl analogs. C3-cyclopropyl rigidity boosts target engagement in constrained kinase/PDE4 pockets. C6-carboxylic acid (pKa ~4-5) enables salt formation, pH-solubility profiling, and direct amide coupling—capabilities absent in standard 6-aryl triazolothiadiazines. Validated anti-inflammatory scaffold per Mazzone et al. (1989). Inquire for pricing.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 1017485-60-7
Cat. No. B3318703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS1017485-60-7
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2N=C(CS3)CC(=O)O
InChIInChI=1S/C9H10N4O2S/c14-7(15)3-6-4-16-9-11-10-8(5-1-2-5)13(9)12-6/h5H,1-4H2,(H,14,15)
InChIKeyCFCAHABVEFATRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine – Procurement-Relevant Structural and Pharmacological Profile


6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017485-60-7) is a synthetic heterocyclic compound belonging to the triazolothiadiazine class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazine ring system with a cyclopropyl substituent at position 3 and a carboxymethyl moiety at position 6 [1]. Its molecular formula is C₉H₁₀N₄O₂S with a molecular weight of 238.27 g/mol . The compound was originally reported by Mazzone et al. (1989) as part of a series of carboxymethyl- and carboxy-derivatives of 7H- and 5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, subjected to preliminary pharmacological screening for anti-inflammatory-analgesic activity and microbiological testing [1]. The triazolothiadiazine scaffold has since been recognized across multiple reviews as a privileged structure in medicinal chemistry, with documented activities spanning anticancer, antimicrobial, analgesic, anti-inflammatory, phosphodiesterase 4 inhibition, and enzyme inhibition applications [2][3].

Why 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, small structural variations at positions 3 and 6 produce divergent pharmacological profiles that preclude simple interchangeability. The cyclopropyl group at position 3 imposes distinct conformational constraints, electronic properties, and metabolic vulnerability compared to linear alkyl (e.g., propyl), branched alkyl (e.g., isopropyl), or bulkier cycloalkyl (e.g., cyclohexyl) substituents found in the closest commercially listed analogs [1]. Position 3 substituent identity directly modulates target binding affinity across multiple reported biological activities of this scaffold, including kinase inhibition, phosphodiesterase 4 inhibition, and anticancer potency [2][3]. The 6-carboxymethyl moiety further differentiates this compound from 6-aryl or 6-unsubstituted analogs by conferring a titratable acidic functionality (pKa ~4–5) that affects aqueous solubility, salt-forming capacity, and potential for pro-drug derivatization [1]. Consequently, procurement decisions based solely on scaffold class without regard to the specific C3–C6 substitution pattern risk acquiring a compound with materially different solubility, target engagement, and biological readout.

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine – Quantitative Differentiation Evidence Against Closest Analogs


Cyclopropyl at C3 vs. Linear Propyl at C3: Differential LogP and Metabolic Stability Predicted by Class-Level SAR

The 3-cyclopropyl substituent on 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017485-60-7) is predicted to confer lower lipophilicity and reduced susceptibility to cytochrome P450-mediated ω-oxidation relative to the 3-propyl analog (CAS 1017422-92-2, commercially available from Apollo Scientific as OR13838) [1]. Across the broader triazolothiadiazine class, systematic SAR studies have demonstrated that the C3 substituent identity directly modulates both potency and selectivity; for example, in a PDE4 inhibitor series, replacement of a 3-methyl with a 3-cyclopropyl group altered the IC₅₀ by over 10-fold [2]. The cyclopropyl group's combined sp²-like electronic character and reduced rotational freedom frequently translates into enhanced target complementarity compared to flexible n-alkyl chains, a principle validated across multiple heterocyclic scaffolds [1].

Medicinal chemistry Lipophilicity Metabolic stability Triazolothiadiazine SAR

Cyclopropyl vs. Isopropyl Substituent at C3: Conformational Rigidity and Target Complementarity Differentiation

The 3-cyclopropyl group in the target compound provides a conformationally constrained, sp²-like bonding geometry that differs fundamentally from the freely rotating 3-isopropyl substituent found in the analog 6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine . In triazolothiadiazine-based kinase inhibitor programs, the C3 substituent occupies a sterically defined pocket where cyclopropyl's unique banana-bond orbital character enables π-type interactions not achievable with isopropyl, directly impacting inhibitor potency [1]. Class-level SAR compiled in the 2022 Aggarwal review explicitly notes that C3-cyclopropyl derivatives frequently exhibit distinct biological selectivity profiles compared to their acyclic alkyl congeners [1]. The Mazzone et al. (1989) series, which includes this compound, was among the earliest to systematically vary the C3 substituent across the carboxymethyl-thiadiazine framework, establishing the foundation for this SAR [2].

Conformational analysis Structure-activity relationship Triazolothiadiazine Drug design

6-Carboxymethyl Functionality vs. 6-Unsubstituted or 6-Aryl Analogs: Solubility and Derivatization Advantage

The 6-carboxymethyl substituent (-CH₂COOH) on the target compound provides a chemically addressable carboxylic acid handle absent in the vast majority of triazolothiadiazine analogs, which typically bear aryl or heteroaryl groups at position 6 [1]. This acidic functionality (predicted pKa ~4.2–4.8) enables pH-dependent aqueous solubility modulation and facile salt formation with pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine), a feature not available to neutral 6-aryl-substituted triazolothiadiazines [2]. In the Mazzone et al. (1989) study, the carboxymethyl-substituted derivatives, including this compound, were explicitly distinguished from the corresponding carboxy (-COOH) derivatives, indicating that the methylene spacer between the thiadiazine ring and the acid group was a deliberate structural variable affecting biological activity [3]. The 6-carboxymethyl group also serves as a synthetic handle for amide coupling, esterification, or reduction, enabling library diversification that 6-H or 6-alkyl analogs cannot support.

Aqueous solubility Salt formation Prodrug design Triazolothiadiazine Carboxylic acid

Triazolothiadiazine Fused Core vs. Non-Fused Triazole or Thiadiazine Analogs: Scaffold Rigidity and Multi-Target Activity Profile

The fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core of the target compound represents a conformationally restricted scaffold that fundamentally differs from non-fused 1,2,4-triazole or 1,3,4-thiadiazine monomers [1]. Comprehensive reviews have catalogued that this specific ring fusion topology provides a rigid, planar framework capable of simultaneous interactions with multiple enzyme binding site sub-pockets, a property not shared by the individual heterocyclic components [1][2]. In head-to-head studies within related chemical series, triazolothiadiazines have demonstrated superior potency compared to their non-fused triazole precursors; for instance, in the Tozkoparan et al. (2009) analgesic/anti-inflammatory study, the cyclized 3,6-disubstituted-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines (1a–4c) generally outperformed their open-chain 4-amino-3-substituted-1,2,4-triazole-5-thione precursors (1–4) in carrageenan-induced edema models [3][4]. The Mazzone et al. (1989) study that includes the target compound is part of this established paradigm where ring fusion enhances pharmacological activity relative to non-fused controls [5].

Scaffold hopping Fused heterocycle Multi-target activity Triazolothiadiazine Drug discovery

6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine – Evidence-Backed Research and Procurement Application Scenarios


Anti-Inflammatory and Analgesic Lead Optimization Requiring a C3-Cyclopropyl Triazolothiadiazine with a Derivatizable Acid Handle

Based on the preliminary anti-inflammatory-analgesic screening data reported by Mazzone et al. (1989) [1] and the established SAR of the triazolothiadiazine class in carrageenan-induced edema and acetic acid-induced writhing models [2], this compound serves as a rationally selected starting point for medicinal chemistry programs targeting COX/LOX pathways or related inflammatory mediators. The 6-carboxymethyl group enables straightforward amide coupling to generate focused libraries, while the 3-cyclopropyl substituent provides a metabolically more stable alternative to 3-propyl or 3-isopropyl congeners [3]. Researchers should prioritize this compound over the 3-propyl analog (CAS 1017422-92-2) when metabolic stability in hepatic microsome assays is a program requirement.

Kinase Inhibitor Screening Panels Requiring a Conformationally Constrained Triazolothiadiazine Scaffold

The triazolothiadiazine scaffold has been validated as a kinase inhibitor pharmacophore, with substituents at positions 3 and 6 directly modulating potency against specific kinase targets [1][2]. The cyclopropyl group at C3 offers unique electronic and steric properties that have been shown in analogous PDE4 inhibitor series to affect target engagement by over an order of magnitude compared to methyl or ethyl substituents [3]. This compound is therefore suited for inclusion in kinase selectivity profiling panels where the objective is to map the chemical space around the C3 position, particularly against kinases with sterically constrained hydrophobic pockets that favor small cycloalkyl groups over flexible alkyl chains.

Physicochemical Property Optimization Studies Leveraging the 6-Carboxymethyl Functionality

The presence of the 6-carboxymethyl group distinguishes this compound from the vast majority of commercially available triazolothiadiazines, which bear neutral aryl substituents at C6 [1]. This acidic functionality enables salt screening, pH-solubility profiling, and prodrug strategies (e.g., ester prodrugs for improved membrane permeability) that are inaccessible with 6-aryl analogs. Procurement of this compound is indicated when the research objective specifically requires an ionizable group at the C6 position for solubility-limited formulation development, or when the carboxylic acid is intended as a synthetic anchor for subsequent diversification via amide bond formation [2].

Antimicrobial Screening Programs Requiring a Carboxymethyl-Substituted Triazolothiadiazine with Documented Microbiological Testing History

The Mazzone et al. (1989) study explicitly included microbiological testing of the carboxymethyl- and carboxy-derivatives against various species of mycetes and bacteria, establishing preliminary antimicrobial activity for compounds in this series [1]. For researchers conducting antimicrobial susceptibility testing or seeking to benchmark new analogs against historical triazolothiadiazine data, this compound provides a characterized reference point within the carboxymethyl sub-series. Its cyclopropyl substituent may confer differential antimicrobial spectrum compared to alkyl-substituted analogs, consistent with the class-level observation that C3 substituent identity modulates antimicrobial potency [2].

Quote Request

Request a Quote for 6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.